Lusaperidone
Lusaperidone
Lusaperidone (R107474) is an α2 adrenergic receptor antagonist with Kis of 0.13 and 0.15 nM for α2A and α2C, respectively.
Brand Name:
Vulcanchem
CAS No.:
214548-46-6
VCID:
VC0007020
InChI:
InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3
SMILES:
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4
Molecular Formula:
C₂₂H₂₁N₃O₂
Molecular Weight:
359.4 g/mol
Lusaperidone
CAS No.: 214548-46-6
Inhibitors
VCID: VC0007020
Molecular Formula: C₂₂H₂₁N₃O₂
Molecular Weight: 359.4 g/mol
CAS No. | 214548-46-6 |
---|---|
Product Name | Lusaperidone |
Molecular Formula | C₂₂H₂₁N₃O₂ |
Molecular Weight | 359.4 g/mol |
IUPAC Name | 3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3 |
Standard InChIKey | ZYXHQIPQIKTEDI-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4 |
Canonical SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4 |
Description | Lusaperidone (R107474) is an α2 adrenergic receptor antagonist with Kis of 0.13 and 0.15 nM for α2A and α2C, respectively. |
Synonyms | (11C)R107474 2-methyl-3-(2-(1,2,3,4-tetrahydrobenzo(4,5)furo(3,2-c)pyridin-2-yl)ethyl)-4H-pyrido(1,2-a)pyrimidin-4-one R107474 |
Reference | [1]. Van der Mey M, et al. Synthesis and biodistribution of [11C]R107474, a new radiolabeled alpha2-adrenoceptor antagonist. Bioorg Med Chem. 2006 Jul 1;14(13):4526-34. |
PubChem Compound | 3045401 |
Last Modified | Nov 11 2021 |
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